molecular formula C8H15NO2 B117561 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 61573-79-3

3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B117561
CAS No.: 61573-79-3
M. Wt: 157.21 g/mol
InChI Key: QHOANVQGVBKRAT-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-azabicyclo[222]octan-3-ol is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an azabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol can be achieved through several methods. One common approach involves the ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one. This process can be initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol . Another method involves the use of sodium methoxide or organic superbase catalysts, which can lead to the formation of both cis and trans isomeric structural units .

Industrial Production Methods: Industrial production of this compound typically involves large-scale ring-opening polymerization processes. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. The use of high-temperature acid degradation can also be employed to recover specific intermediates, such as 3-cyclohexenecarboxylic acid .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxymethyl group and the azabicyclo moiety.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide or organocatalysts .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals . Additionally, in the industry, it is utilized in the production of polymers and materials with unique mechanical and thermal properties .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the azabicyclo moiety can influence the compound’s overall stability and reactivity. These interactions can modulate various biological processes, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol include 1,4-diazabicyclo[2.2.2]octane and other bicyclic amines . These compounds share structural similarities but differ in their functional groups and reactivity.

Uniqueness: What sets this compound apart is its unique combination of a hydroxymethyl group and an azabicyclo moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-6-8(11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOANVQGVBKRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577943
Record name 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61573-79-3
Record name 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG49KQK2Y4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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